N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide
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Overview
Description
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is a complex organic compound that features a thiadiazole ring, a chlorophenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate alkyl halide.
Formation of the Amide Bond: The final step involves the coupling of the thiadiazole derivative with 2-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the chlorophenoxy group are likely involved in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide: shares similarities with other thiadiazole derivatives and benzamide compounds.
This compound:
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N-[5-[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-13-4-2-3-5-16(13)18(27)23-19-24-25-20(30-19)29-12-17(26)22-10-11-28-15-8-6-14(21)7-9-15/h2-9H,10-12H2,1H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXPIRYBZHIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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